Product packaging for FF-10501(Cat. No.:)

FF-10501

Cat. No.: B1574329
Attention: For research use only. Not for human or veterinary use.
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Description

FF-10501 is a novel, selective small-molecule inhibitor of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides . By competitively inhibiting IMPDH, this compound depletes intracellular pools of guanosine monophosphate (GMP) and its downstream metabolites, GDP and GTP, which are essential for DNA/RNA synthesis and cellular signaling . This mechanism induces potent anti-proliferative and pro-apoptotic effects in rapidly dividing cells. Preclinical studies highlight the significant research value of this compound in oncology, particularly for hematological malignancies. The compound demonstrates potent activity against acute myeloid leukemia (AML) cell lines, including those resistant to hypomethylating agents (HMAs) like azacitidine and decitabine . Research indicates a lack of cross-resistance, making this compound a candidate for investigating treatment strategies for HMA-resistant cancers . The anti-leukemic activity of this compound has been further characterized in a Phase 1/2a clinical trial in patients with relapsed/refractory AML or myelodysplastic syndromes (MDS) . The trial reported clinical activity, including partial responses in AML patients and marrow complete remission in MDS patients, validating its mechanism of action in humans . The most frequent drug-related adverse events in the trial included fatigue, diarrhea, nausea, and oral mucositis . This compound is an important tool for researchers exploring targeted cancer therapies, nucleotide metabolism, and mechanisms of drug resistance in leukemia and other cancer models. This compound is For Research Use Only. Not intended for any human or veterinary use.

Properties

Appearance

Solid powder

Synonyms

FF-10501;  FF 10501;  FF10501.; unknown

Origin of Product

United States

Scientific Research Applications

Introduction to FF-10501

This compound-01 is a selective inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme involved in the de novo synthesis of guanine nucleotides. This compound has garnered attention for its potential applications in treating various hematological malignancies, particularly acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). The following sections detail its scientific research applications, supported by comprehensive data tables and case studies.

Key Mechanisms:

  • Inhibition of Guanine Nucleotide Synthesis : By blocking IMPDH, this compound-01 reduces the availability of guanine nucleotides necessary for DNA and RNA synthesis.
  • Induction of Apoptosis : The compound promotes programmed cell death in malignant cells, enhancing therapeutic efficacy against resistant cell lines .

Phase 1 Trials

A Phase 1 clinical trial investigated the safety and efficacy of this compound-01 in patients with relapsed or refractory AML and MDS. The study enrolled 29 patients, with results indicating a promising safety profile and preliminary efficacy.

Key Findings from Phase 1 Trials:

  • Dosage and Administration : Patients received doses ranging from 50 to 500 mg/m² twice daily over 28-day cycles.
  • Efficacy :
    • Partial remissions were observed in AML patients.
    • Stable disease was achieved in 34.8% of AML patients .
  • Adverse Effects : Common side effects included nausea, diarrhea, and fatigue, while dose-limiting toxicities were primarily hematological .

Phase 2 Studies

Following encouraging Phase 1 results, a Phase 2a expansion was initiated to further evaluate the compound's efficacy in a larger cohort.

Preliminary Results from Phase 2 Studies:

  • Patient Cohorts : Included patients with HMA-resistant MDS/CMML.
  • Outcomes : Notable responses included marrow complete remission in one patient and stable disease in several others .

Preclinical Studies

Preclinical investigations have demonstrated that this compound-01 effectively induces cell death across various AML cell lines, including those resistant to HMAs.

Summary of Preclinical Findings:

  • Cell Lines Tested : Multiple HMA-sensitive and resistant AML cell lines.
  • Mechanistic Insights : Significant reductions in guanosine levels were noted post-treatment, confirming the drug's mechanism of action .
Study TypeCell Lines TestedKey Outcomes
PreclinicalHMA-sensitive/resistantInduced apoptosis at ~30 μM
Clinical Phase 1Relapsed AML/MDSPartial remissions observed
Clinical Phase 2aHMA-resistant MDS/CMMLMarrow complete remission achieved

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Mechanistic Comparisons

Compound Target/Mechanism Resistance Profile Key Advantages Limitations
FF-10501 IMPDH1/2 inhibitor (via FF-10501RMP) No cross-resistance in UCK2-deficient cells Retains efficacy in azacitidine-resistant AML/MDS; oral bioavailability Limited clinical data; trial withdrawals
Azacitidine DNA hypomethylation (HMA) Resistance via UCK2 downregulation First-line therapy for MDS/AML High resistance rates (~40% in MDS); requires UCK2 for activation
Decitabine DNA hypomethylation (HMA) Resistance via DCK/UCK2 downregulation Effective in HMA-naïve patients Cross-resistance with azacitidine; toxicity in prolonged use
Mycophenolate Mofetil IMPDH inhibitor (prodrug of mycophenolic acid) Reduced activity in some resistant lines Well-established in immunosuppression Weaker IMPDH2 inhibition; limited oncology use
AVN-944 (VX-944) IMPDH inhibitor Unknown (trials discontinued) Early efficacy in hematologic malignancies Development halted in 2009; unclear pharmacokinetics
Cytarabine DNA synthesis inhibitor (incorporates into DNA) Resistance via CDA/DCK alterations Standard AML therapy Neurotoxicity; resistance in UCK2-deficient cells

Efficacy in Azacitidine-Resistant Models

  • This compound vs. HMAs (Azacitidine/Decitabine):
    In SKM-1/AzaR and MOLM-13/AzaR cells (azacitidine-resistant), this compound maintained potent growth inhibition (IC50: 0.5–2.0 μM) compared to azacitidine (IC50 increase >10-fold in resistant cells). This contrasts with decitabine and cytarabine, which showed >10-fold reduced potency due to UCK2/DCK downregulation .
    • Key Data:
  • FF-10501RMP inhibited IMPDH1/2 with IC50 values of 0.8 μM and 1.2 μM, respectively .
  • Mycophenolic acid (active form of mycophenolate mofetil) showed reduced activity in MOLM-13/AzaR cells (IC50 increase ~3-fold) .
  • This compound vs. Other IMPDH Inhibitors:
    While AVN-944 demonstrated early clinical promise in hematologic malignancies, its development was discontinued. This compound’s unique APRT-dependent activation bypasses salvage pathway limitations seen in AVN-944 .

Clinical Development Comparison

Compound Clinical Stage Indications Key Findings Status
This compound Phase I/II MDS, AML Tolerable toxicity (anemia, thrombocytopenia); stable disease in 12/12 patients (Phase I) Trials withdrawn for strategic reasons
Azacitidine Approved MDS, AML OS improvement in MDS (24.5 vs. 15 months) Standard care
AVN-944 Discontinued Hematologic malignancies Phase II halted (2009); no efficacy data published Abandoned post-acquisition

Unique Mechanisms and Biomarkers

  • This compound:
    • APRT-dependent activation ensures activity in UCK2-deficient cells, avoiding cross-resistance .
    • Induces reactive oxygen species (ROS) and activates p38 MAPK, promoting myeloid differentiation in leukemia cells .
  • Azacitidine/Decitabine:
    • Depend on UCK2/DCK for activation; resistance linked to epigenetic and kinase alterations .

Preparation Methods

Synthesis Steps Overview

Step Description Key Reagents/Conditions Outcome
1 Construction of imidazole ring with appropriate substituents Imidazole precursors, selective reagents for ring closure Formation of 1H-imidazole core
2 Introduction of hydroxyl group at 5-position Controlled oxidation agents 5-hydroxyimidazole intermediate
3 Carboxamide group formation at 4-position Amidation reagents (e.g., ammonia or amines) under mild conditions Formation of 4-carboxamide group
4 Purification and isolation Crystallization, salt formation with inorganic acids or bases Pure this compound or its salt/hydrate form

Purification and Quality Control

  • Chromatographic Techniques: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is employed to confirm purity and identity, as demonstrated in pharmacokinetic and metabolic studies.

  • Crystallization: The compound is crystallized under controlled temperature and solvent conditions to obtain stable forms suitable for formulation.

  • Salt Formation: Conversion to disodium salt or other pharmaceutically acceptable salts enhances solubility and stability.

Research Findings Related to Preparation and Metabolism

  • This compound is metabolized intracellularly by adenine phosphoribosyl transferase (APRT) to FF-10501RMP, the active nucleotide analog form.

  • Pharmacokinetic studies indicate rapid absorption and conversion, necessitating preparation methods that ensure compound stability until administration.

  • The compound’s preparation methods must ensure the absence of impurities that could affect metabolic activation or cause toxicity.

Summary Table of Preparation-Related Data

Parameter Details
Chemical Name 5-hydroxy-1H-imidazole-4-carboxamide
Molecular Class 1,3-diazole heterocyclic compound
Key Functional Groups Hydroxyl (5-position), Carboxamide (4-position)
Metabolic Activation Conversion to ribose monophosphate form by APRT
Purification Methods Crystallization, salt/hydrate formation, HPLC-MS/MS analysis
Analytical Techniques MS/MS, UV spectrophotometry, HPLC
Stability Enhancements Salt and hydrate forms for pharmaceutical use
Reported Side Products Not detailed publicly; controlled synthesis minimizes impurities

Q & A

Q. What is the molecular mechanism by which FF-10501 exerts its anti-tumor activity?

this compound acts as an IMP dehydrogenase inhibitor, requiring enzymatic activation by adenine phosphoribosyltransferase (APRT) to form its active metabolite, this compound ribosylmonophosphate . Methodologically, researchers can validate this mechanism using:

  • Enzyme activity assays (e.g., HPLC or spectrophotometry) to quantify the conversion rate of this compound to its ribosylmonophosphate form.
  • Knockdown/knockout models (e.g., CRISPR-Cas9 targeting APRT) to confirm the enzyme’s role in activation.
  • Cell viability assays (e.g., MTT or ATP-based assays) in APRT-deficient vs. wild-type cell lines to correlate enzymatic activity with cytotoxicity.

Q. Which experimental models are most suitable for studying this compound’s pharmacokinetics and efficacy?

  • In vitro models : Leukemia cell lines (e.g., HL-60, K562) due to their high IMPDH expression, as shown in preliminary cytotoxicity studies .
  • In vivo models : Xenograft models with human-derived hematologic malignancies, monitoring tumor regression and plasma metabolite levels via LC-MS/MS.
  • Considerations : Ensure APRT expression is profiled in chosen models to avoid confounding results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values of this compound across studies?

Discrepancies may arise from differences in:

  • Cell culture conditions (e.g., serum concentration, hypoxia).
  • Assay protocols (e.g., incubation time, endpoint detection methods). Methodological solutions :
  • Conduct a meta-analysis of published IC₅₀ values, stratifying by experimental parameters.
  • Standardize assays using reference cell lines (e.g., NCI-60 panel) and cross-validate with orthogonal methods (e.g., flow cytometry vs. luminescence) .
  • Report detailed protocols (e.g., cell passage number, media composition) to enhance reproducibility .

Q. What strategies optimize this compound dosing schedules to mitigate off-target effects in combinatorial therapies?

  • Pharmacodynamic modeling : Use time-lapse microscopy to track cell cycle arrest and apoptosis in real-time, integrating data into PK/PD models.
  • Synergy screens : Pair this compound with inhibitors of nucleotide salvage pathways (e.g, 6-thioguanine) and quantify synergy via Chou-Talalay analysis .
  • Toxicity profiling : Perform transcriptomic analysis (RNA-seq) on non-target tissues (e.g., liver, kidney) to identify dose-dependent stress pathways .

Q. How can researchers address conflicting data on this compound’s efficacy in solid tumors vs. hematologic malignancies?

  • Hypothesis-driven approach : Compare IMPDH isoform expression (IMPDH1 vs. IMPDH2) across tumor types using immunohistochemistry or RNA-seq datasets (e.g., TCGA).
  • Functional studies : Engineer solid tumor cell lines to overexpress APRT and assess this compound sensitivity .
  • Data reconciliation : Apply statistical frameworks (e.g., Bayesian hierarchical models) to account for inter-study variability in tumor microenvironment factors .

Methodological Guidance

Q. What analytical techniques are critical for quantifying this compound and its metabolites in biological samples?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimize mobile phases (e.g., ammonium acetate/acetonitrile) to separate this compound ribosylmonophosphate from endogenous nucleotides.
  • Stability testing : Prevalidate sample storage conditions (-80°C vs. liquid nitrogen) to prevent metabolite degradation .
  • Reference standards : Synthesize deuterated analogs of this compound for internal calibration .

Q. How should researchers design experiments to evaluate this compound resistance mechanisms?

  • Long-term exposure assays : Culture cells with sublethal this compound doses for 6–12 weeks, sequencing resistant clones (WGS/WES) to identify mutations in IMPDH or APRT .
  • Metabolomic profiling : Use GC-MS or NMR to compare nucleotide pools in resistant vs. parental lines, focusing on guanine salvage pathways .
  • Functional validation : Apply CRISPR-based gene editing to reintroduce candidate resistance mutations and confirm phenotype.

Data Presentation and Reproducibility

Q. What are the best practices for presenting this compound-related data in peer-reviewed manuscripts?

  • Tables : Include raw data (e.g., IC₅₀, metabolite concentrations) with footnotes explaining normalization methods and statistical tests (e.g., ANOVA vs. Student’s t-test) .
  • Figures : Use scatterplots with error bars for dose-response curves and heatmaps for synergy scores. Ensure axis labels specify units (e.g., µM, log10 scale) .
  • Supplementary materials : Provide HPLC chromatograms, primer sequences for APRT knockout, and raw RNA-seq files in public repositories (e.g., GEO, PRIDE) .

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